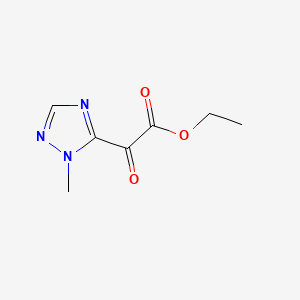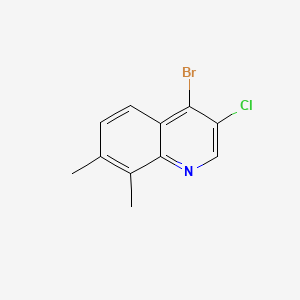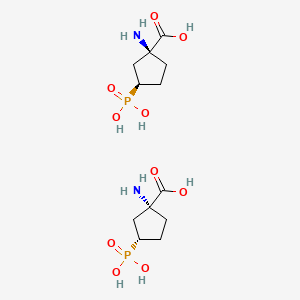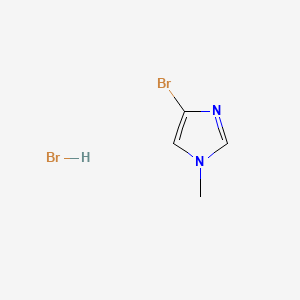
N-Cyclopropyl-1H-pyrrole-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of “N-Cyclopropyl-1H-pyrrole-2-carboxamide” is represented by the linear formula C8H10N2O . Its InChI code is 1S/C8H10N2O/c11-8(10-6-3-4-6)7-2-1-5-9-7/h1-2,5-6,9H,3-4H2,(H,10,11) .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 150.18 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
N-Cyclopropyl-1H-pyrrole-2-carboxamide derivatives are of significant interest in the field of organic synthesis due to their unique chemical properties and potential applications in medicinal chemistry. The synthesis of these compounds often involves multi-step reactions including nucleophilic substitution and ester hydrolysis, as demonstrated in the synthesis of related compounds such as N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide. These methods provide rapid and high-yield routes to various this compound derivatives, highlighting their versatility in organic synthesis (Zhihui Zhou et al., 2021).
Application in Medicinal Chemistry
The structural motif of cyclopropane is commonly found in medicinal chemistry due to its unique spatial, electronic features, and high metabolic stability. Techniques for direct N-cyclopropylation of cyclic amides and azoles have been developed, utilizing cyclopropylbismuth reagents. This method facilitates the incorporation of the cyclopropyl group onto nitrogen-containing heterocycles, which are prevalent in pharmaceutical compounds, thereby underscoring the relevance of this compound structures in drug development (A. Gagnon et al., 2007).
Anticancer and Antimicrobial Activity
This compound derivatives have been explored for their potential anticancer and antimicrobial properties. A study on indole-pyrimidine hybrids bearing the N-cyclopropyl-1-methyl-1H-indole-2-carboxamide moiety showed significant anticancer activity against several cancer cell lines, including HeLa, HepG2, and MCF-7 cells. These findings indicate the potential of this compound derivatives in cancer therapy. Additionally, some derivatives exhibited potent antimicrobial activity, highlighting their broad-spectrum bioactivity potential (N. Gokhale et al., 2017).
PET Imaging Applications
In the context of diagnostic imaging, this compound derivatives have been investigated as potential PET ligands. For instance, [(18)F]BMS-754807, a specific IGF-1R inhibitor, demonstrated specific binding to human cancer tissues in vitro. This underscores the potential of this compound derivatives in developing novel PET tracers for cancer diagnosis and monitoring (Vattoly J Majo et al., 2013).
Safety and Hazards
Eigenschaften
IUPAC Name |
N-cyclopropyl-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-8(10-6-3-4-6)7-2-1-5-9-7/h1-2,5-6,9H,3-4H2,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOJVWKPLKZVSLQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50681989 |
Source


|
| Record name | N-Cyclopropyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1215206-52-2 |
Source


|
| Record name | N-Cyclopropyl-1H-pyrrole-2-carboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215206-52-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Cyclopropyl-1H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50681989 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-((Benzyloxy)carbonyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B597523.png)
![2-Morpholino-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B597524.png)









![N-propyl-2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide](/img/structure/B597539.png)
![Methyl 4-[N-Boc-N-(2-ethoxy-2-oxoethyl)amino]butanoate](/img/structure/B597540.png)
